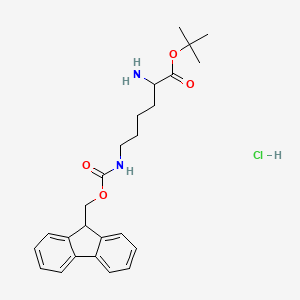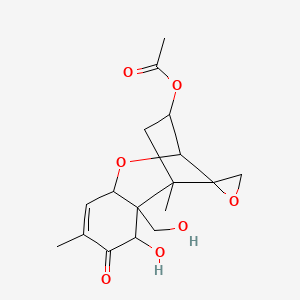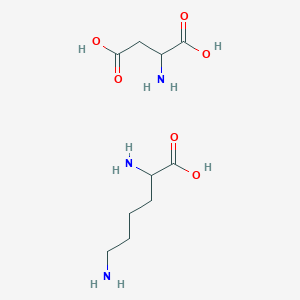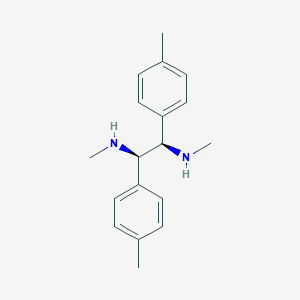
(1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine is a chiral diamine compound characterized by its two methyl groups and two p-tolyl groups attached to an ethane backbone. This compound is notable for its stereochemistry, with the (1R,2R) configuration indicating the specific spatial arrangement of its atoms. It is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine typically involves the reaction of (1R,2R)-1,2-diamino-1,2-di-p-tolylethane with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
(1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or p-tolyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; in polar aprotic solvents
Major Products
The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
(1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine has several scientific research applications:
作用機序
The mechanism of action of (1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles. These complexes can facilitate various chemical transformations, including hydrogenation, oxidation, and carbon-carbon bond formation .
類似化合物との比較
Similar Compounds
(1R,2R)-N,N-Dimethyl-1,2-cyclohexanediamine: Similar in structure but with a cyclohexane backbone instead of an ethane backbone.
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Similar in having a diamine structure but with phenyl groups instead of p-tolyl groups.
Uniqueness
(1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine is unique due to its specific stereochemistry and the presence of p-tolyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in asymmetric synthesis and catalysis, where the precise control of stereochemistry is crucial .
特性
分子式 |
C18H24N2 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
(1R,2R)-N,N'-dimethyl-1,2-bis(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-13-5-9-15(10-6-13)17(19-3)18(20-4)16-11-7-14(2)8-12-16/h5-12,17-20H,1-4H3/t17-,18-/m1/s1 |
InChIキー |
ZTEOTXZAFQRCTP-QZTJIDSGSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)C)NC)NC |
正規SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)NC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B13389833.png)
![1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13389843.png)
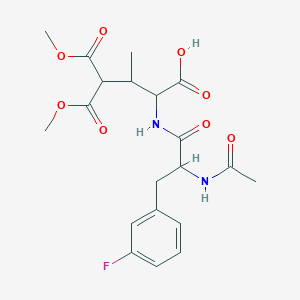
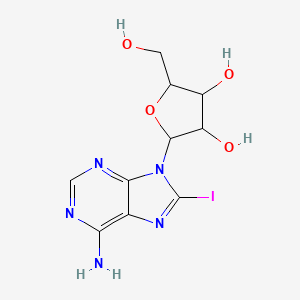

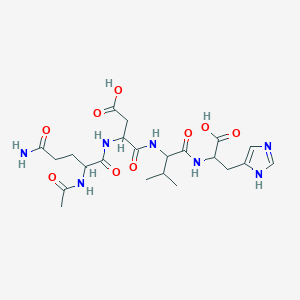
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate](/img/structure/B13389866.png)
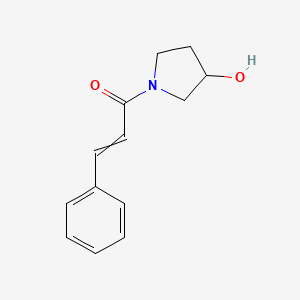

![Methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B13389877.png)
